Diinosine Pentaphosphate
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Overview
Description
Diinosine Pentaphosphate is a dinucleotide compound composed of two inosine molecules linked by a chain of five phosphate groups. It is known for its role as a potent antagonist at P2X1 receptors, which are a type of purinergic receptor involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diinosine Pentaphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of inosine monophosphate (IMP) to form inosine diphosphate (IDP), followed by further phosphorylation to inosine triphosphate (ITP), inosine tetraphosphate (ITP4), and finally this compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using specific kinases that catalyze the phosphorylation steps. These methods are preferred for their higher specificity and yield compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Diinosine Pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into inosine and phosphate groups in the presence of water.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Phosphorylation: Uses agents like POCl3 or PPA under controlled conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products:
Hydrolysis Products: Inosine and inorganic phosphate.
Substitution Products: Various inosine derivatives depending on the substituent introduced.
Scientific Research Applications
Diinosine Pentaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatographic analyses.
Biology: Studied for its role in cellular signaling, particularly in purinergic signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions involving P2X1 receptors, such as cardiovascular diseases and pain management.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
Diinosine Pentaphosphate exerts its effects primarily by antagonizing P2X1 receptors. These receptors are ligand-gated ion channels that mediate various physiological responses to extracellular ATP. By binding to these receptors, this compound inhibits their activation, thereby modulating cellular responses such as muscle contraction, neurotransmission, and inflammation .
Comparison with Similar Compounds
- Diadenosine Tetraphosphate (Ap4A)
- Diadenosine Pentaphosphate (Ap5A)
- Diuridine Tetraphosphate (Up4U)
Comparison: Diinosine Pentaphosphate is unique due to its high selectivity for P2X1 receptors compared to other diadenosine polyphosphates. This selectivity makes it particularly valuable in research focused on purinergic signaling. Additionally, its structure allows for specific interactions with molecular targets that are not as pronounced in similar compounds .
Properties
Molecular Formula |
C10H12ClN6Na4O13P3 |
---|---|
Molecular Weight |
644.57 g/mol |
IUPAC Name |
tetrasodium;[[[5-(2,6-diamino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16ClN6O13P3.4Na/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(19)4(18)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,18-19H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H4,12,13,15,16);;;;/q;4*+1/p-4 |
InChI Key |
XBTAHJADSWGPIG-UHFFFAOYSA-J |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Cl)N)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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